molecular formula C15H18N2O3 B14563856 Methyl 5-amino-8-butyl-4-oxo-1,4-dihydroquinoline-2-carboxylate CAS No. 61644-38-0

Methyl 5-amino-8-butyl-4-oxo-1,4-dihydroquinoline-2-carboxylate

Cat. No.: B14563856
CAS No.: 61644-38-0
M. Wt: 274.31 g/mol
InChI Key: AFQXPJJDWVEWHM-UHFFFAOYSA-N
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Description

Methyl 5-amino-8-butyl-4-oxo-1,4-dihydroquinoline-2-carboxylate is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-8-butyl-4-oxo-1,4-dihydroquinoline-2-carboxylate typically involves the reaction of appropriate quinoline precursors with specific reagents under controlled conditions. One common method involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of flow chemistry and metal-catalyzed reactions to ensure high yield and purity . The scalability of these methods allows for the efficient production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-8-butyl-4-oxo-1,4-dihydroquinoline-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

Methyl 5-amino-8-butyl-4-oxo-1,4-dihydroquinoline-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-amino-8-butyl-4-oxo-1,4-dihydroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, leading to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-amino-8-butyl-4-oxo-1,4-dihydroquinoline-2-carboxylate is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity.

Properties

CAS No.

61644-38-0

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

methyl 5-amino-8-butyl-4-oxo-1H-quinoline-2-carboxylate

InChI

InChI=1S/C15H18N2O3/c1-3-4-5-9-6-7-10(16)13-12(18)8-11(15(19)20-2)17-14(9)13/h6-8H,3-5,16H2,1-2H3,(H,17,18)

InChI Key

AFQXPJJDWVEWHM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C2C(=C(C=C1)N)C(=O)C=C(N2)C(=O)OC

Origin of Product

United States

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